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molecular formula C6H7F3N2O B3339594 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol CAS No. 107344-63-8

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No. B3339594
M. Wt: 180.13 g/mol
InChI Key: VCWWANSAFLSDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

According to Reference Example 8-2, by use of 1-methyl-2-imidazolecarboxaldehyde (100 mg, 0.908 mmol), potassium carbonate (25.1 mg, 0.182 mmol), (trifluoromethyl)trimethylsilane (201 μL, 1.36 mmol) and N,N-dimethylformamide (2.0 mL), the mixture was stirred and reacted at room temperature for 2 hours. Then, slurry purification was performed using diisopropyl ether, to give 1-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)imidazole (Compound DI) (142 mg, yield: 87%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
25.1 mg
Type
reactant
Reaction Step Two
Quantity
201 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].[F:15][C:16]([Si](C)(C)C)([F:18])[F:17]>CN(C)C=O>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]([OH:8])[C:16]([F:18])([F:17])[F:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Step Two
Name
Quantity
25.1 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
201 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, slurry purification

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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